What are the properties of Tris(4-aminophenyl) thiophosphate?
What are the properties of Tris(4-aminophenyl) thiophosphate?
An In-Depth Technical Guide to Tris(4-aminophenyl) thiophosphate (TPTA)
Introduction: Unveiling a Multifunctional Intermediate
Tris(4-aminophenyl) thiophosphate, commonly referred to as TPTA, is a distinct organothiophosphate compound characterized by a central thiophosphate core bonded to three 4-aminophenyl groups. This unique propeller-like molecular architecture bestows upon it a versatile set of properties, positioning it as a pivotal intermediate and additive in a range of industrial and research applications. While its primary recognition comes from its role in polymer chemistry, its utility extends into fine chemical synthesis, serving as a building block for more complex molecules. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of TPTA, delving into its core properties, synthesis methodologies, mechanisms of action in key applications, and forward-looking potential. We will explore not just the "what" but the "why," offering insights into the causal relationships that govern its functionality and a framework for its practical application.
Section 1: Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is the foundation of its effective application. These parameters dictate its behavior in various matrices, its reactivity, and its handling requirements.
Quantitative Data Summary
The fundamental properties of Tris(4-aminophenyl) thiophosphate are summarized in the table below. These values, compiled from various chemical data sources, provide a quantitative snapshot of the compound.
| Property | Value | Source(s) |
| CAS Number | 52664-35-4 | [1][2][3][4] |
| Molecular Formula | C₁₈H₁₈N₃O₃PS | [1][3][5] |
| Molecular Weight | 387.39 g/mol | [1][3] |
| Appearance | White to yellow crystalline powder/solid | [1][6][7] |
| Melting Point | 149 - 156 °C (range varies by purity) | [1][3][8] |
| Boiling Point | ~597.9 °C at 760 mmHg (Predicted) | [8][9] |
| Density | ~1.421 g/cm³ | [3][8] |
Solubility and Stability Profile
Solubility: TPTA exhibits poor solubility in water but is readily soluble in a variety of organic solvents, including acetone, dichloroethane, methanol, ethanol, benzene, and xylene.[1][2][6] This lipophilic nature is a direct consequence of its three phenyl rings and is a critical attribute for its application in organic synthesis and polymer formulations, where homogeneous integration into non-aqueous systems is required.
Stability: The compound's stability is a key consideration for storage and handling. The presence of primary amine (-NH₂) groups on the phenyl rings makes TPTA susceptible to oxidation.[1] Exposure to high temperatures, direct light, or prolonged contact with air can lead to oxidation of the amino moieties, resulting in a noticeable darkening of the material from white to a yellow or brownish hue.[1] This is a crucial insight for quality control; a significant color change may indicate degradation and potential alteration of reactivity. For this reason, it is recommended to store TPTA in a cool, dark, and inert environment (e.g., under nitrogen or argon).
Section 2: Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of TPTA are paramount for ensuring its purity and performance in downstream applications. Several synthetic routes have been established, with the choice often depending on the desired yield, purity, and scale.
Primary Synthesis Pathways
Two predominant methods for synthesizing TPTA involve the reaction of a p-aminophenol precursor with thiophosphoryl chloride (PSCl₃).
Method 1: Direct Synthesis This approach involves the direct condensation of p-aminophenol with thiophosphoryl chloride. The core challenge of this reaction is managing the hydrochloric acid (HCl) byproduct, which can protonate the amino groups of the reactant and product, thereby deactivating them and hindering the reaction.
-
Causality Behind Experimental Choice: To overcome this, an acid scavenger is essential. A combination of triethylamine and a catalytic amount of pyridine is often employed.[10] Triethylamine acts as the primary base to neutralize the HCl, while pyridine serves as a nucleophilic catalyst, activating the thiophosphoryl chloride and accelerating the reaction rate, ultimately improving the yield.[10][11]
Method 2: Two-Step Synthesis via N-Acetylated Intermediate This more controlled method first protects the reactive amino group of p-aminophenol via acetylation, forming p-acetamidophenol. This intermediate is then reacted with thiophosphoryl chloride to form Tris(4-acetamidophenyl) thiophosphate (TPTAA).[10][12] The final step is the acid-catalyzed hydrolysis of the acetyl groups to yield the pure TPTA.
-
Causality Behind Experimental Choice: The initial protection of the amine prevents side reactions and protonation by HCl, often leading to a cleaner reaction and a higher purity final product. The subsequent hydrolysis step is typically efficient and provides a reliable route to high-quality TPTA.[12] This method is often preferred in pharmaceutical intermediate synthesis where stringent purity is required.
Synthesis Workflow Diagram
Caption: Comparative workflows for the synthesis of TPTA.
Experimental Protocol: Synthesis via Amide Hydrolysis (Method 2)
This protocol is a self-validating system, where successful isolation of the intermediate (TPTAA) and its subsequent conversion to the final product (TPTA) with correct characterization confirms the protocol's efficacy.
Step 1: Synthesis of Tris(4-acetamidophenyl) thiophosphate (TPTAA) [10]
-
Setup: Equip a dry, three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: Charge the flask with p-acetamidophenol and a suitable solvent (e.g., toluene).
-
Acid Scavenger: Add the triethylamine/pyridine mixture to the flask.
-
Reaction: Cool the mixture in an ice bath. Add thiophosphoryl chloride dropwise via the dropping funnel while maintaining the temperature below 10°C.
-
Reflux: After the addition is complete, heat the mixture to 35°C and maintain for 4 hours to ensure the reaction goes to completion.[10]
-
Work-up: Cool the reaction mixture. Filter the solid triethylamine hydrochloride salt. Wash the filtrate with dilute HCl, followed by water, and finally a saturated sodium bicarbonate solution to remove unreacted precursors and byproducts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude TPTAA. Recrystallize from a suitable solvent like ethanol to obtain the purified intermediate.
Step 2: Hydrolysis to Tris(4-aminophenyl) thiophosphate (TPTA) [10][12]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add the purified TPTAA from Step 1.
-
Hydrolysis Medium: Add a mixture of methanol and hydrochloric acid. A molar ratio of approximately 2.9 (methanol) : 6.0 (HCl) : 1 (TPTAA) has been shown to be effective.[10]
-
Reaction: Heat the mixture to reflux (around 85°C) for 3 hours.[10] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: Cool the reaction mixture. Carefully neutralize the acid by adding a base (e.g., aqueous sodium hydroxide) until the pH is neutral to slightly basic. The TPTA product will precipitate out of the solution.
-
Isolation & Purification: Collect the white solid precipitate by filtration. Wash thoroughly with deionized water to remove salts. Dry the product under vacuum. The final product can be further purified by recrystallization if necessary.
Analytical Characterization
Confirming the identity and purity of the synthesized TPTA is non-negotiable. A multi-technique approach is standard.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. Expected peaks include N-H stretching for the primary amines, P=S stretching, and P-O-C aromatic ether stretching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the aromatic protons and carbons of the aminophenyl groups.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula C₁₈H₁₈N₃O₃PS.[10]
Section 3: Core Applications & Mechanisms of Action
TPTA's trifunctional nature is the source of its utility across several domains, most notably in polymer science.
Flame Retardant in Polyurethanes
TPTA is utilized as a multifunctional monomer that imparts inherent flame retardancy to polyurethane (PU) systems.[7][13]
-
Mechanism of Action: Its efficacy stems from the synergistic interplay of Phosphorus (P), Nitrogen (N), and Sulfur (S) within its structure.[13] During combustion, TPTA interferes with the fire cycle in two ways:
-
Condensed Phase: The phosphorus component decomposes at high temperatures to form phosphoric and polyphosphoric acids. These acids act as catalysts for dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat and preventing the release of flammable volatiles.
-
Gas Phase: Nitrogen and sulfur compounds released during decomposition can act as radical scavengers in the gas phase, interrupting the highly exothermic radical chain reactions of combustion.
-
Caption: Dual-phase flame retardancy mechanism of TPTA.
Curing Agent and Chain Extender
The three primary amine groups of TPTA make it an effective curing agent for epoxy resins and a chain extender for polyurethanes.[1][6][]
-
Mechanism of Action: In epoxy systems, each of the six N-H protons can react with an epoxide ring, opening it and forming a covalent bond. This allows TPTA to act as a cross-linking node, connecting multiple epoxy polymer chains and building a rigid, thermoset network with enhanced thermal stability.[] In polyurethanes, it reacts with isocyanate groups, extending the polymer chains and contributing to the final material properties.
Intermediate in Fine Chemical Synthesis
TPTA serves as a versatile precursor in the synthesis of pharmaceuticals, pesticides, and dyes.[1][7][15] The aromatic amine functionalities are key reactive sites that can undergo a wide array of chemical transformations, such as diazotization, acylation, and alkylation, allowing for the construction of more complex and functional molecules.
Section 4: A Forward-Looking Perspective on Biological Significance
While TPTA is primarily known for its industrial applications, an analysis of its structure suggests potential avenues for research in the life sciences. It is crucial to state that TPTA itself has not been extensively evaluated for biological activity. However, by applying principles of structure-activity relationships, we can form hypotheses for future investigation.
TPTA is built upon three 4-aminophenol units. The parent molecule, 4-aminophenol (4-AP), has been studied for its biological properties. Research has shown that 4-AP and its derivatives can exhibit both antioxidant and antiproliferative activities.[16] For instance, 4-AP can scavenge free radicals and inhibit lipid peroxidation.[16] Furthermore, some derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[16]
This raises a scientifically intriguing question: Could Tris(4-aminophenyl) thiophosphate, which presents three of these bioactive moieties on a central scaffold, serve as a novel platform for drug discovery? The thiophosphate core could influence solubility, membrane permeability, and metabolic stability, while the three aminophenol arms could interact with multiple biological targets. This remains a hypothesis that requires rigorous experimental validation, but it highlights a potential, unexplored frontier for this versatile molecule.
Section 5: Safety and Handling
While aggregated GHS data suggests TPTA does not meet the criteria for hazardous classification, it should be handled with the care afforded to all laboratory chemicals.[4] Toxicity data is limited.[2]
Laboratory Handling Protocol
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use nitrile or neoprene gloves.
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from oxidizing agents.
-
Spill & Disposal: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a designated waste container. Dispose of in accordance with local, state, and federal regulations.
Conclusion
Tris(4-aminophenyl) thiophosphate is more than a simple chemical intermediate; it is a multifunctional molecule whose utility is derived directly from its unique structure. Its combination of a thiophosphate core and three reactive aminophenyl arms makes it an effective flame retardant, a robust polymer curing agent, and a versatile building block for organic synthesis. While its industrial applications are well-established, its potential in other fields, such as medicinal chemistry, remains an open and promising area for future research. A deep understanding of its properties, synthesis, and mechanisms, as detailed in this guide, is the key to unlocking its full potential.
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